6-chloro-N-(3,4-dimethoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
Description
6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
Molecular Formula |
C24H19ClN2O5 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-20-8-6-15(11-21(20)31-2)14-27(23-5-3-4-10-26-23)24(29)22-13-18(28)17-12-16(25)7-9-19(17)32-22/h3-13H,14H2,1-2H3 |
InChI Key |
GDXRDEKMISWPQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the dimethoxyphenyl group is attached to the chromene core using an appropriate alkylating agent.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an electrophilic site on the chromene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound serves as a tool for chemical biology studies, enabling researchers to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
6-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Chromene Derivatives: Compounds with a chromene core, such as flavonoids and coumarins, which also exhibit diverse biological activities.
Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine, which are known for their roles in biological systems.
Carboxamide Derivatives: Compounds with a carboxamide group, such as benzamide and acetamide, which are used in various medicinal and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
